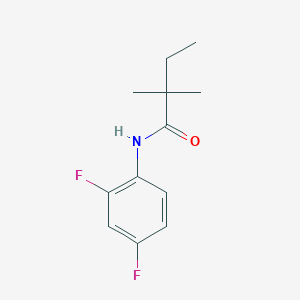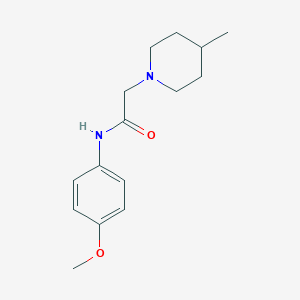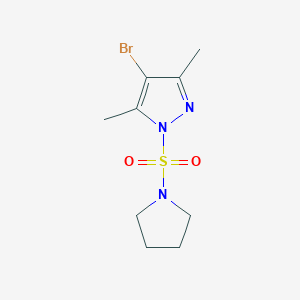![molecular formula C9H13ClN2O2S B500271 [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine CAS No. 196879-70-6](/img/structure/B500271.png)
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDMA and has a molecular formula of C9H13ClN2O2S. The compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine is not fully understood. However, it has been suggested that the compound inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and respiration. Inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which are essential for the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound also inhibits the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions. In addition, this compound has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine has several advantages for lab experiments. The compound is easy to synthesize and is commercially available. It has been extensively studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the compound has some limitations. It is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, the compound has not been extensively studied for its toxicity, and its long-term effects are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine. One direction is the study of its toxicity and long-term effects. Another direction is the synthesis of analogs of the compound with improved solubility and anticancer properties. The compound can also be used as a building block for the synthesis of various compounds with potential applications in medicine and material science. In addition, the compound can be studied for its potential applications in agriculture, such as the development of new pesticides and herbicides.
Conclusion:
This compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and agriculture. The compound has been extensively studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound inhibits the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions. The compound has some advantages for lab experiments, such as its ease of synthesis and availability, but also has some limitations, such as its low solubility in water. There are several future directions for the study of this compound, including the study of its toxicity and long-term effects, the synthesis of analogs with improved properties, and its potential applications in agriculture.
Synthesemethoden
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine is synthesized using various methods. One of the most common methods is the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield. Other methods include the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with dimethylamine hydrochloride in the presence of a base such as sodium carbonate.
Wissenschaftliche Forschungsanwendungen
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine has potential applications in various fields such as medicinal chemistry, material science, and agriculture. The compound has been studied extensively for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been studied for its antibacterial and antifungal properties. In addition, this compound has been used as a building block for the synthesis of various compounds.
Eigenschaften
IUPAC Name |
2-chloro-4-(dimethylsulfamoylamino)-1-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-4-5-8(6-9(7)10)11-15(13,14)12(2)3/h4-6,11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPBFRBZBNIIGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)N(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

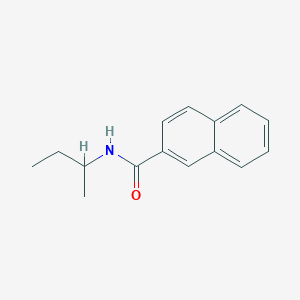

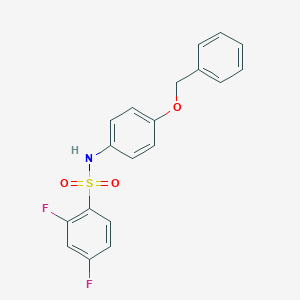
![N-[4-(benzyloxy)phenyl]-2,2-dimethylbutanamide](/img/structure/B500192.png)
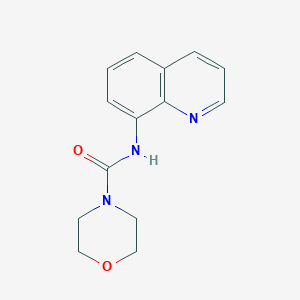
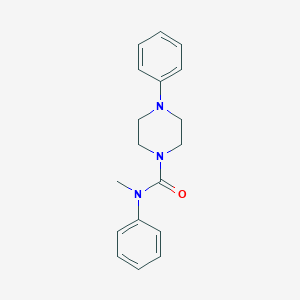
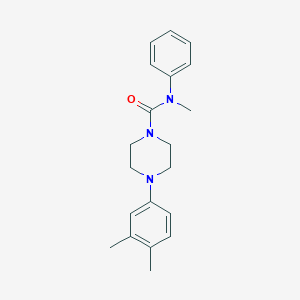
![9-{2-hydroxy-3-[(2-hydroxyethyl)amino]propyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B500198.png)
